molecular formula C9H13N3O2 B023132 4-Pyrimidinol, 6-methyl-2-morpholino- CAS No. 19810-74-3

4-Pyrimidinol, 6-methyl-2-morpholino-

Cat. No. B023132
CAS RN: 19810-74-3
M. Wt: 195.22 g/mol
InChI Key: PVVUPAOPPVSPAB-UHFFFAOYSA-N
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Description

"4-Pyrimidinol, 6-methyl-2-morpholino-" is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. These compounds are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 4-Pyrimidinol derivatives often involves multiple steps, including condensation reactions, chlorination, and nucleophilic substitution. For instance, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives can be achieved through a rapid and green synthetic method, starting from commercially available methyl 3-aminothiophene-2-carboxylate and formamidine acetate, yielding a total yield of 43% after three steps (Lei et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including "4-Pyrimidinol, 6-methyl-2-morpholino-", is characterized by significant electronic polarization within the pyrimidine components. The pyrimidine rings tend to be planar, and intramolecular N-H...O hydrogen bonds are common, contributing to the stability of these compounds (Orozco et al., 2008).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, including selective and sequential palladium-catalyzed cross-coupling reactions, enabling the functionalization at C-4 and C-6 positions. These methodologies allow for the efficient synthesis of a wide range of non-symmetrical pyrimidines (Martínez et al., 2012).

Physical Properties Analysis

The physical properties of "4-Pyrimidinol, 6-methyl-2-morpholino-" and similar compounds are closely related to their molecular structure. For example, the presence of morpholine and pyrimidine rings contributes to their solubility in various organic solvents and affects their melting points and boiling points. These properties are essential for the compound's applications in chemical syntheses and the pharmaceutical industry.

Chemical Properties Analysis

Chemical properties, such as reactivity with different reagents, stability under various conditions, and ability to form hydrogen bonds, are crucial for understanding the behavior of "4-Pyrimidinol, 6-methyl-2-morpholino-" in chemical reactions. The interaction of pyrimidine derivatives with morpholine or hydrazine results in nucleophilic substitution of the methylsulfanyl group, leading to new functionalized compounds (Khudina et al., 2014).

Scientific Research Applications

PI3K-AKT-mTOR Pathway Inhibition

4-(Pyrimidin-4-yl)morpholines play a crucial role as privileged pharmacophores for the inhibition of PI3K and PIKKs, pivotal in the morpholine utility as a kinase hinge binder. Their structural conformation is essential for forming key hydrogen bonding interactions, contributing to selectivity over the broader kinome. A potent non-nitrogen containing morpholine isostere has been discovered, mimicking this conformation, leading to the development of potent selective dual inhibitors of mTORC1 and mTORC2, showcasing the compound's application in novel inhibitors targeting the PI3K-AKT-mTOR pathway (Hobbs et al., 2019).

Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition

4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives serve as important intermediates that inhibit tumor necrosis factor alpha and nitric oxide. A green synthetic method has established a compound that acts as a pivotal intermediate in this process, underlining its importance in scientific research for therapeutic purposes (Lei et al., 2017).

Antiproliferative Agents

4-Methyl-6-morpholinopyrimidine derivatives have been synthesized and characterized, showing significant in vitro anticancer activity against various human cancer cell lines. These compounds induce apoptosis in cancer cells, highlighting their potential for further exploration as anticancer properties (Gaonkar et al., 2018).

Safety And Hazards

Safety data sheets indicate that “4-Pyrimidinol, 6-methyl-2-morpholino-” may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

4-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-7-6-8(13)11-9(10-7)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVUPAOPPVSPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173530
Record name 4-Pyrimidinol, 6-methyl-2-morpholino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyrimidinol, 6-methyl-2-morpholino-

CAS RN

19810-74-3
Record name 6-Methyl-2-(4-morpholinyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19810-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-(4-morpholinyl)-4(3H)-pyrimidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019810743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinol, 6-methyl-2-morpholino-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106583
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyrimidinol, 6-methyl-2-morpholino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-METHYL-2-(4-MORPHOLINYL)-4(3H)-PYRIMIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0X6P12HB9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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